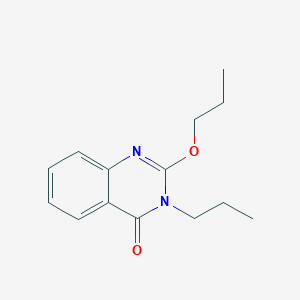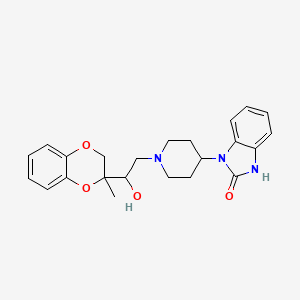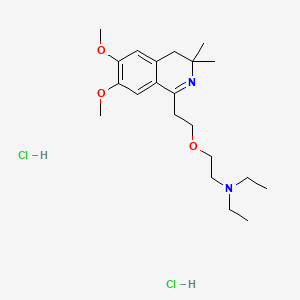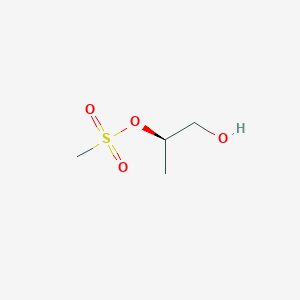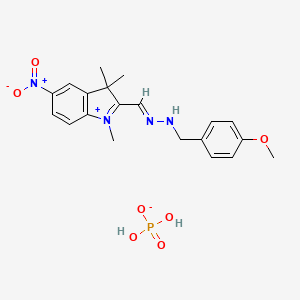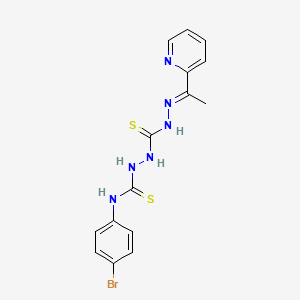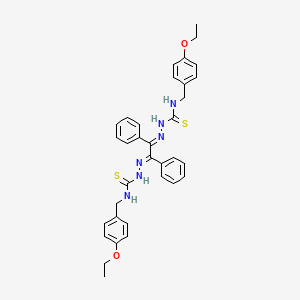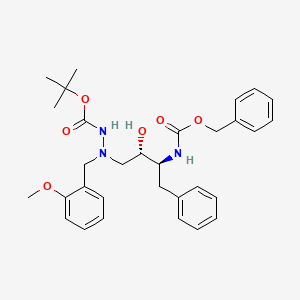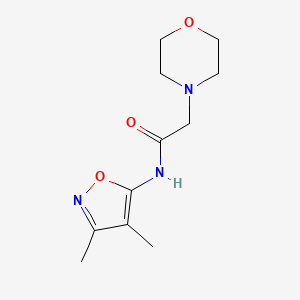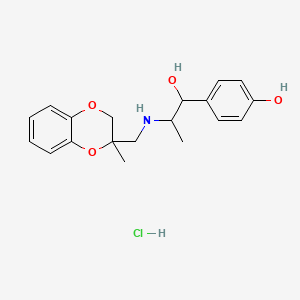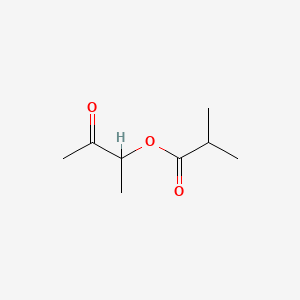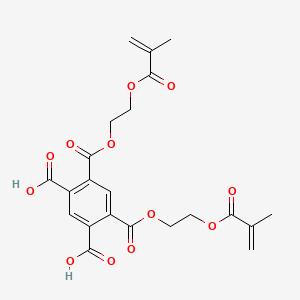
1,5-Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) dihydrogen benzene-1,2,4,5-tetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) dihydrogen benzene-1,2,4,5-tetracarboxylate is a complex organic compound. It is a diester formed from two carboxylic acid groups and an alcohol. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) dihydrogen benzene-1,2,4,5-tetracarboxylate involves multiple steps. The primary synthetic route includes the esterification of benzene-1,2,4,5-tetracarboxylic acid with 2-(2-methyl-1-oxoallyl)oxyethanol under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) dihydrogen benzene-1,2,4,5-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
1,5-Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) dihydrogen benzene-1,2,4,5-tetracarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1,5-Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) dihydrogen benzene-1,2,4,5-tetracarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved include signal transduction and metabolic pathways, which are crucial for its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) dihydrogen benzene-1,2,4,5-tetracarboxylate
- 1,5-Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) dihydrogen benzene-1,2,4,5-tetracarboxylate
Uniqueness
This compound is unique due to its specific ester groups and the arrangement of carboxylic acid groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Número CAS |
83418-61-5 |
|---|---|
Fórmula molecular |
C22H22O12 |
Peso molecular |
478.4 g/mol |
Nombre IUPAC |
4,6-bis[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C22H22O12/c1-11(2)19(27)31-5-7-33-21(29)15-10-16(14(18(25)26)9-13(15)17(23)24)22(30)34-8-6-32-20(28)12(3)4/h9-10H,1,3,5-8H2,2,4H3,(H,23,24)(H,25,26) |
Clave InChI |
OWOKLNVOQQCUJM-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCOC(=O)C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)OCCOC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


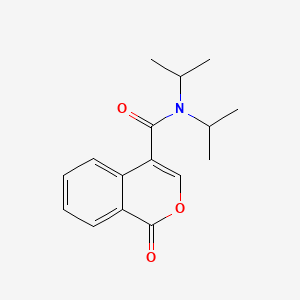
![2-[2-[4-[(4-Chlorophenyl)benzyl]piperazin-1-yl]ethoxy]ethyl 2-(3-benzoylphenyl)butyrate dihydrochloride](/img/structure/B12713175.png)
